Isobyakangelicol: A Comprehensive Technical Overview of its Chemical Properties and Biological Activities
Isobyakangelicol: A Comprehensive Technical Overview of its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobyakangelicol is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Notably isolated from the roots of Angelica dahurica, this compound has garnered interest within the scientific community for its potential biological activities, including cytotoxic effects against cancer cell lines. This technical guide provides a detailed examination of the chemical properties of Isobyakangelicol, alongside an exploration of its biological effects and the experimental methodologies used to elucidate them. All quantitative data is presented in structured tables for clarity and comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz (DOT language).
Chemical Properties
Isobyakangelicol possesses a distinct molecular structure that dictates its chemical behavior and biological interactions. The fundamental chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆O₆ | [1] |
| Molecular Weight | 316.31 g/mol | [1] |
| IUPAC Name | 4-methoxy-9-(3-methyl-2-oxobutoxy)furo[3,2-g]chromen-7-one | N/A |
| CAS Number | 35214-81-4 | N/A |
| Canonical SMILES | CC(C)C(=O)COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2 | N/A |
| Appearance | White solid | [2] |
Solubility, Melting Point, and Stability:
Detailed experimental data regarding the specific solubility of Isobyakangelicol in various solvents, its precise melting point, and its stability under different pH, temperature, and light conditions are not extensively available in the public domain. However, furanocoumarins, as a class, are known to be sensitive to light and may undergo degradation upon prolonged exposure.[3][4][5] Stability studies on related furanocoumarins suggest that they are generally stable under typical storage conditions but can be susceptible to hydrolysis under extreme pH conditions.[3][4][5]
Spectroscopic Data:
Biological Activity: Cytotoxicity
Isobyakangelicol has demonstrated cytotoxic activity against human cancer cell lines, specifically hepatocellular carcinoma (HepG2) and cervical cancer (HeLa) cells. The half-maximal inhibitory concentration (IC50) values from these studies are presented below.
| Cell Line | IC50 (µM) |
| HeLa | 70.04 |
| HepG2 | 17.97 |
Experimental Protocols
The following section details a standard methodology for assessing the cytotoxicity of a compound like Isobyakangelicol against adherent cell lines, such as HeLa and HepG2, using the Sulforhodamine B (SRB) assay. This protocol is based on established methods and provides a framework for reproducing the cited biological activity data.[6][7][8][9][10]
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol:
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Cell Seeding:
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Culture HeLa or HepG2 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
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Trypsinize and resuspend the cells.
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Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
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Incubate the plate for 24 hours to allow for cell attachment.
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Compound Treatment:
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Prepare a stock solution of Isobyakangelicol in a suitable solvent (e.g., DMSO).
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Perform serial dilutions of the stock solution to create a range of desired concentrations.
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Add 100 µL of the diluted compound solutions to the respective wells of the 96-well plate. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
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Incubate the plate for 48-72 hours.
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Cell Fixation:
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After the incubation period, gently remove the media.
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Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.
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Incubate the plate at 4°C for 1 hour.
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Wash the plate five times with slow-running tap water and allow it to air dry completely.
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SRB Staining:
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Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
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Incubate the plate at room temperature for 30 minutes.
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Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
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Allow the plate to air dry completely.
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Absorbance Measurement:
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Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
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Shake the plate on a mechanical shaker for 5-10 minutes.
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Measure the absorbance at 510 nm using a microplate reader.
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Data Analysis:
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Calculate the percentage of cell viability for each concentration compared to the vehicle control.
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Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.
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Signaling Pathways and Mechanism of Action
The precise molecular mechanisms and signaling pathways through which Isobyakangelicol exerts its cytotoxic effects have not been definitively elucidated in the available scientific literature. However, based on the activities of structurally similar chalcones and furanocoumarins, it is plausible that Isobyakangelicol may modulate key cellular signaling pathways involved in cell proliferation, apoptosis, and survival.[11][12]
Potential signaling pathways that could be affected by Isobyakangelicol include the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer. The diagram below illustrates a generalized workflow for investigating the effect of a compound like Isobyakangelicol on a hypothetical signaling pathway.
The following diagram depicts a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for anti-cancer drug development. Further research would be required to determine if and how Isobyakangelicol interacts with this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. media.neliti.com [media.neliti.com]
- 3. Czech Journal of Food Sciences: Changes of furanocoumarins content in vegetables during storage [cjfs.agriculturejournals.cz]
- 4. web.vscht.cz [web.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. canvaxbiotech.com [canvaxbiotech.com]
- 8. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. scispace.com [scispace.com]
- 10. abcam.com [abcam.com]
- 11. Licochalcone D Inhibits Skin Epidermal Cells Transformation through the Regulation of AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]
